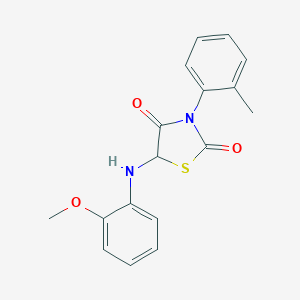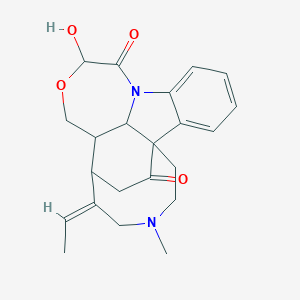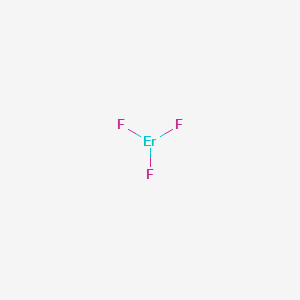
Erbium(III) fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium(III) fluoride is a chemical compound composed of erbium and fluorine, with the chemical formula ErF₃. It is a pinkish powder that belongs to the class of rare earth metal fluorides. This compound is known for its applications in infrared light-transmitting materials and up-converting luminescent materials .
Mechanism of Action
Target of Action
Erbium(III) fluoride (ErF3) is a compound of erbium, a rare earth metal It has been used to make infrared light-transmitting materials and up-converting luminescent materials .
Mode of Action
Its ability to transmit infrared light and its luminescent properties suggest that it interacts with light in a unique way .
Biochemical Pathways
It’s worth noting that fluoride ions have been known to inhibit glycolysis .
Pharmacokinetics
As a rare earth metal compound, it is expected to have low solubility in water , which could impact its bioavailability.
Result of Action
It’s known that excessive fluoride intake can lead to fluorosis, a condition that can cause dental and skeletal changes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility might be affected by the pH of the environment. Furthermore, as a rare earth metal, erbium’s reactivity and properties can be influenced by temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erbium(III) fluoride can be synthesized by reacting erbium(III) nitrate with ammonium fluoride. The reaction proceeds as follows: [ \text{Er(NO}_3\text{)}_3 + 3 \text{NH}_4\text{F} \rightarrow 3 \text{NH}_4\text{NO}_3 + \text{ErF}_3 ] This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Erbium(III) fluoride primarily undergoes substitution reactions due to the presence of fluoride ions. It can react with other halides and form mixed halide compounds. Additionally, it can participate in complexation reactions with various ligands.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with other halides such as chloride or bromide under controlled conditions to form mixed halides.
Complexation Reactions: It can form complexes with ligands like ethylenediaminetetraacetic acid (EDTA) under aqueous conditions.
Major Products Formed:
- Mixed halides (e.g., erbium(III) chloride fluoride)
- Complexes with ligands (e.g., erbium(III)-EDTA complex)
Scientific Research Applications
Erbium(III) fluoride has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Erbium(III) chloride (ErCl₃): A violet compound used in water treatment and chemical analysis.
Erbium(III) bromide (ErBr₃): A violet solid used in crystal growth applications.
Erbium(III) iodide (ErI₃): A slightly pink compound used in various chemical processes.
Uniqueness of Erbium(III) Fluoride: this compound is unique due to its superior luminescent properties and its ability to transmit infrared light. These characteristics make it particularly valuable in optical applications, where other erbium compounds may not perform as effectively .
Properties
CAS No. |
13760-83-3 |
|---|---|
Molecular Formula |
ErF3 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
erbium(3+);trifluoride |
InChI |
InChI=1S/Er.3FH/h;3*1H/q+3;;;/p-3 |
InChI Key |
QGJSAGBHFTXOTM-UHFFFAOYSA-K |
SMILES |
F[Er](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Er+3] |
Key on ui other cas no. |
13760-83-3 |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Q1: What novel Erbium(III) fluoride compounds were synthesized in the research, and what is unique about their crystal structures?
A1: The research details the synthesis of two novel this compound compounds: KEr3F10 and RbEr3F10. These compounds are formed through the reaction of Erbium trifluoride (ErF3) with potassium chloride (KCl) or rubidium chloride (RbCl) at high temperatures [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


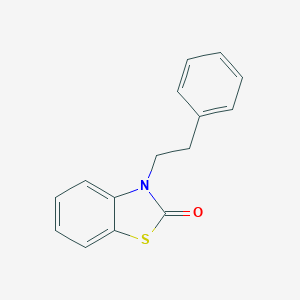
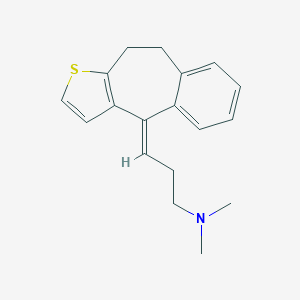
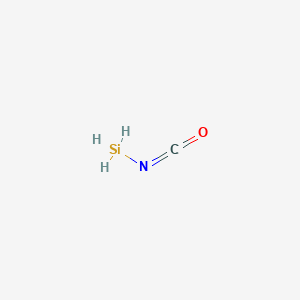
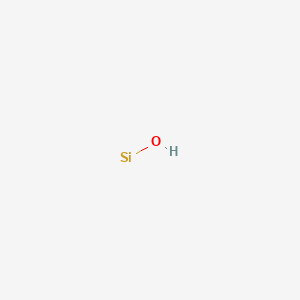
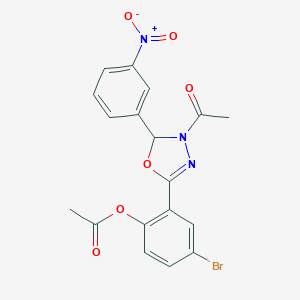

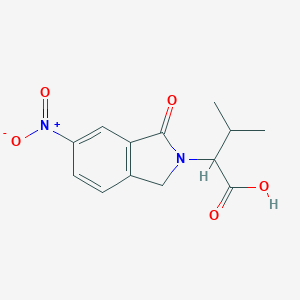
![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)
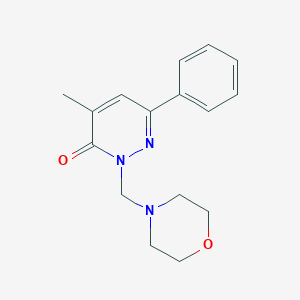
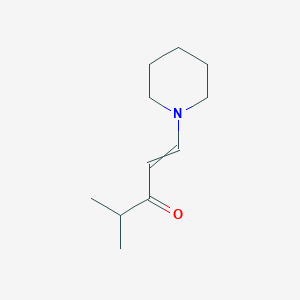
acetate](/img/structure/B228245.png)
